![molecular formula C7H7NO3 B11757471 3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
3-[(Hydroxyimino)methyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
3-[(羟基亚氨基)甲基]苯-1,2-二醇的合成通常涉及2,3-二羟基苯甲醛与盐酸羟胺的反应。该反应在水性或醇性介质中进行,通常在回流条件下进行。一般反应方案如下:
2,3-二羟基苯甲醛+盐酸羟胺→3-[(羟基亚氨基)甲基]苯-1,2-二醇+HCl
工业生产方法
虽然3-[(羟基亚氨基)甲基]苯-1,2-二醇的具体工业生产方法尚未有充分的文献记载,但可以使用标准有机合成技术将该合成进行放大。工业生产的关键因素包括优化反应条件以最大限度地提高产率和纯度,以及确保成本效益和安全性。
化学反应分析
反应类型
3-[(羟基亚氨基)甲基]苯-1,2-二醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成醌。
还原: 还原可以将肟基转化为胺。
取代: 苯环上可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 溴 (Br2) 或硝酸 (HNO3) 等试剂可以促进取代反应。
主要产物
氧化: 形成苯醌。
还原: 形成2,3-二羟基苄胺。
取代: 根据引入的取代基形成各种取代的邻苯二酚。
科学研究应用
3-[(羟基亚氨基)甲基]苯-1,2-二醇在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的抗氧化特性。
医学: 研究其潜在的治疗作用,包括抗炎和抗菌活性。
工业: 用于开发染料、颜料和其他化学产品。
作用机制
3-[(羟基亚氨基)甲基]苯-1,2-二醇的作用机制涉及其与各种分子靶标的相互作用。肟基可以形成氢键并与酶和受体相互作用,从而可能抑制或调节其活性。羟基可以参与氧化还原反应,从而有助于该化合物的抗氧化特性。
相似化合物的比较
类似化合物
邻苯二酚 (1,2-二羟基苯): 3-[(羟基亚氨基)甲基]苯-1,2-二醇的前体,以其抗氧化特性而闻名。
对苯二酚 (1,4-二羟基苯): 另一种二羟基苯异构体,在摄影和美白中都有应用。
间苯二酚 (1,3-二羟基苯): 用于生产树脂和粘合剂。
独特之处
3-[(羟基亚氨基)甲基]苯-1,2-二醇的独特之处在于存在肟基,与其他二羟基苯衍生物相比,它赋予了独特的化学反应性和潜在的生物活性。
属性
IUPAC Name |
3-(hydroxyiminomethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAICVXLIXRIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)

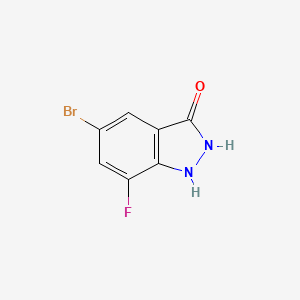
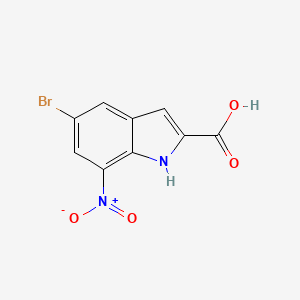
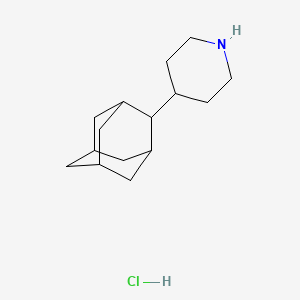
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

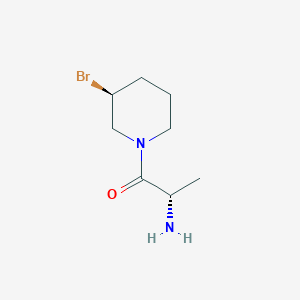
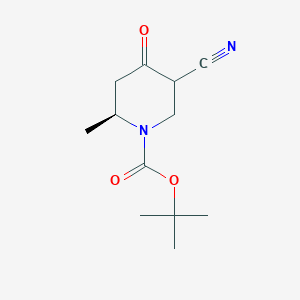
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
